2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis of Complex Compounds
The compound can be used in the synthesis of complex compounds. For example, it has been used in the construction of three compounds with Cd 2+ cations in the presence of N-containing ligands . These compounds have been characterized by elemental analyses, IR spectra, and single-crystal X-ray diffraction analyses .
Microbiological Studies
The compound has shown potential in microbiological studies. One of the compounds synthesized using 2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide showed good antibacterial activity . The good lipophilic nature of the compound and the strong toxicity of Cd 2+ ion may be responsible for the good antibacterial activities .
Construction of Lanthanide Complexes
The compound has been used in the synthesis of lanthanide complexes . These complexes were characterized by elemental analysis, infrared and ultraviolet spectra, and X-ray single-crystal diffraction .
Luminescence Studies
One of the lanthanide complexes synthesized using 2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide exhibited green luminescence under the radiation of UV light . This suggests potential applications in the field of luminescent materials .
Thermal Decomposition Studies
The compound has been used in studies of thermal decomposition mechanisms . The thermal decomposition behaviors of the complexes have been discussed by simultaneous TG/DSC-FTIR technique .
Potential Medical Applications
Thiophene derivatives, such as 2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide, have shown potential in various medical applications . They have demonstrated antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-chloro-4-fluorobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-9-5-6(14)1-2-7(9)11(18)16-12-8(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJMALVWUBTPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide |
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